N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-N'-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Overview
Description
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole core, a morpholine ring, and a trifluoromethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the trifluoromethylphenyl group through electrophilic aromatic substitution. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes, such as enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxadiazole derivatives, morpholine-containing molecules, and trifluoromethyl-substituted compounds. Examples include:
Benzoxadiazole derivatives: Compounds with similar core structures but different substituents.
Morpholine-containing molecules: Compounds featuring the morpholine ring, such as certain pharmaceuticals.
Trifluoromethyl-substituted compounds: Molecules with the trifluoromethyl group, known for their unique chemical properties.
Uniqueness
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-N’-[3-(trifluoromethyl)phenyl]urea stands out due to its combination of structural features, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O3/c19-18(20,21)11-2-1-3-12(10-11)22-17(27)23-13-4-5-14(16-15(13)24-29-25-16)26-6-8-28-9-7-26/h1-5,10H,6-9H2,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERMWZRAYBHAPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.